methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate
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Overview
Description
Methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a complex organic compound that features a unique combination of indole, pyran, and benzoate moieties
Scientific Research Applications
Methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
Target of Action
Similar compounds, such as indoline derivatives, have been shown to have significant effects on histone deacetylases (hdacs), specifically a class-i isoform of hdacs (hdac2) .
Mode of Action
Related compounds have been found to inhibit hdac2 . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events .
Biochemical Pathways
The inhibition of hdac2 by similar compounds can affect various cellular processes, including cellular proliferation and apoptosis .
Pharmacokinetics
Similar compounds have been suggested to have desirable characteristics for anticancer compounds after investigation on their admet properties .
Result of Action
Similar compounds have shown potent inhibitory bioactivity against hdac2 and exhibited strong cytotoxicity .
Action Environment
The environment within a cell or tissue can significantly impact the effectiveness of similar compounds .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Derivative: The indole moiety is synthesized through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.
Construction of the Pyran Ring: The pyran ring is formed via a cyclization reaction, often involving a Michael addition followed by an intramolecular aldol condensation.
Linking the Indole and Pyran Units: The indole and pyran units are linked through a nucleophilic substitution reaction, where the indole nitrogen attacks an electrophilic carbon on the pyran ring.
Attachment of the Benzoate Group: The final step involves esterification to attach the benzoate group, typically using methyl benzoate and a suitable catalyst under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole moiety, leading to the formation of indole-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyran and benzoate moieties, potentially yielding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Alcohol derivatives of the pyran and benzoate moieties.
Substitution: Various ester derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Pyranocoumarins: Compounds with a pyran ring fused to a coumarin structure, also studied for their biological activities.
Benzoate Esters: Commonly used in various industrial applications due to their stability and reactivity.
Uniqueness
Methyl 4-(2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is unique due to its combination of indole, pyran, and benzoate moieties, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
methyl 4-[[2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-30-24(29)17-6-8-18(9-7-17)25-23(28)15-32-22-14-31-19(12-21(22)27)13-26-11-10-16-4-2-3-5-20(16)26/h2-9,12,14H,10-11,13,15H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVMRFFNTXVDAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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